ethyl6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate
Description
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is a bicyclic organic compound featuring a tetrahydro-2H-pyran (THP) ring substituted with a methyl group at position 6, a ketone at position 3, and an ethyl ester at position 2. The THP scaffold is a common motif in medicinal chemistry and natural product synthesis due to its conformational rigidity and ability to mimic sugar moieties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-3-oxooxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-9(11)8-7(10)5-4-6(2)13-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHVDUQUVBHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCC(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of ethyl acetoacetate with 3-methyl-2-cyclohexenone under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the tetrahydropyran ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to participate in various chemical reactions that can lead to the synthesis of biologically active compounds. For instance, derivatives of this compound have shown promise in developing new antimicrobial agents, addressing the growing issue of drug-resistant bacteria .
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the synthesis of derivatives from ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate that exhibit significant antibacterial activity. In a study, modifications to the compound led to the development of new agents that were effective against strains of Staphylococcus aureus and Escherichia coli, showcasing its utility in combating antibiotic resistance .
Synthetic Organic Chemistry
Reactivity and Transformation
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various transformations, such as cyclization and functional group modifications, makes it valuable for constructing complex molecular architectures.
Table 1: Synthetic Transformations Involving Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate
| Reaction Type | Conditions | Products |
|---|---|---|
| Cyclization | SmI₂ in THF at 0 °C | Dihydrophenanthrenes |
| Esterification | Alcoholic medium | Various ester derivatives |
| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives |
Materials Science
Polymer Chemistry
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate can be utilized in the synthesis of polymeric materials due to its functional groups that can participate in polymerization reactions. This application is particularly relevant in developing specialty polymers with tailored properties for specific applications.
Case Study: Development of Specialty Polymers
In recent research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance in high-temperature applications, making them suitable for use in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Synthetic Efficiency : The compound in achieved a 90% yield under mild conditions (room temperature, pH 8), suggesting that steric and electronic effects of substituents (e.g., acetylated hydroxyls) improve reaction efficiency compared to reflux-based methods for pyran derivatives .
- Reactivity Drivers: The target compound’s ketone group increases electrophilicity at C-3, whereas cyano and amino groups in 11b enhance its nucleophilic character.
Biological Activity
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C₉H₁₄O₄
- Molar Mass : 186.21 g/mol
- Density : 1.107 g/cm³
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Efficacy of Ethyl 6-Methyl-3-Oxotetrahydro-2H-Pyran-2-Carboxylate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have demonstrated that ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate possesses anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
Case Study: Inhibition of TNF-α Production
A study investigating the effects of this compound on TNF-α production in macrophages found that treatment with ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate led to a significant reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent.
The biological activity of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate may be attributed to its structural features that allow for interaction with biological targets. The presence of the carbonyl group in the pyran ring is crucial for its reactivity and biological interactions.
Research Findings
- Antimicrobial Studies : A series of experiments showed that derivatives of ethyl 6-methyl-3-oxotetrahydro-2H-pyran exhibited enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy.
- Cytotoxicity Tests : Cytotoxicity assays on human cell lines indicated that while the compound exhibits antibacterial properties, it maintains a favorable safety profile with low cytotoxic effects at therapeutic concentrations.
- In Vivo Studies : Preliminary in vivo studies demonstrated promising results in animal models for treating infections caused by resistant bacterial strains, warranting further exploration into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursors like ethyl acetoacetate and methyl vinyl ketone using acidic catalysts (e.g., boron trifluoride diethyl etherate) . Base-catalyzed condensation followed by cyclization is another route, where pH and temperature critically affect reaction efficiency. Optimized protocols suggest refluxing in anhydrous solvents (e.g., THF) under inert atmospheres to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry of the tetrahydro-pyran ring and ester group . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate functional groups like the ketone and ester moieties. Purity assessment requires HPLC with UV detection (λ = 210–280 nm) using C18 columns and acetonitrile/water gradients .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Statistical Design of Experiments (DoE) methodologies, such as factorial designs, are critical for identifying interactions between variables (e.g., catalyst concentration, temperature). Central Composite Design (CCD) models can predict optimal conditions, reducing trial-and-error approaches . For example, lowering BF₃·Et₂O catalyst loading to 0.1 eq. minimizes oligomerization side products .
Advanced Research Questions
Q. What computational strategies are employed to model the reaction pathways and transition states of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) combined with reaction path search algorithms (e.g., GRRM) predict feasible intermediates and transition states. These models are validated against experimental kinetic data to refine activation energies . For instance, simulations of cyclization steps reveal steric hindrance at the 6-methyl position as a rate-limiting factor .
Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry. For example, a derivative with a substituted phenyl group (e.g., 6-(6-methoxynaphthalen-2-yl)) showed distinct torsion angles (C1-C2-O-C3 = 172.5°) in the crystal lattice, confirming the chair conformation of the pyran ring .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cyclization reactions?
- Methodological Answer : Discrepancies in catalytic performance (e.g., BF₃ vs. H₂SO₄) arise from solvent polarity effects on protonation states. Polar solvents stabilize zwitterionic intermediates in BF₃-catalyzed reactions, whereas non-polar media favor H⁺-mediated pathways. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing) validate these mechanisms .
Q. How can AI-driven synthesis platforms accelerate the discovery of novel derivatives?
- Methodological Answer : Tools like ICReDD’s reaction design framework integrate quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning to prioritize derivatives. For example, retrosynthetic analysis of ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-4-carboxylate identified Suzuki-Miyaura coupling as a viable route .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies under controlled pH (e.g., 0.1 M HCl vs. NaOH) show rapid ester hydrolysis in basic media (t½ = 2 h at pH 12) but resistance in acidic conditions (t½ > 24 h at pH 2). These results align with DFT-calculated electrophilicity indices (ω = 4.2 eV for the ester carbonyl), confirming base sensitivity .
Q. Why do some studies report divergent biological activities for structurally similar derivatives?
- Methodological Answer : Subtle structural variations (e.g., 6-methyl vs. 6-ethyl substituents) alter steric bulk and logP values, impacting membrane permeability. Comparative molecular field analysis (CoMFA) models correlate 3D electrostatic profiles with activity differences, guiding rational design .
Tables for Key Data
| Parameter | Optimal Value | Reference |
|---|---|---|
| Cyclization Catalyst | BF₃·Et₂O (0.1 eq.) | |
| Reaction Temperature | 80°C (reflux in THF) | |
| HPLC Mobile Phase | Acetonitrile:H₂O (70:30) | |
| SCXRD Torsion Angle (C1-C2-O-C3) | 172.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
